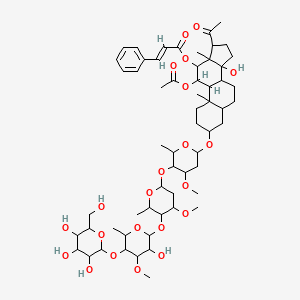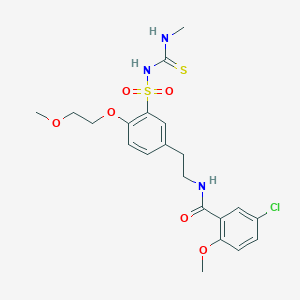
V9T3QZ4Clq
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “V9T3QZ4Clq” is a chemical entity with the molecular formula C21H26ClN3O6S2 and a molecular weight of 516.031 . It is an achiral molecule with no defined stereocenters or E/Z centers . This compound is known for its significant inhibitory activity on JAK family proteins, making it a potential candidate for drug development .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The preparation of V9T3QZ4Clq involves multiple synthetic steps. One common method includes the reaction of specific pyrrolopyridine-structure compounds under controlled conditions . The reaction conditions typically involve the use of solvents, catalysts, and specific temperature and pressure settings to achieve the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and quality control to meet industry standards.
Analyse Des Réactions Chimiques
Types of Reactions
V9T3QZ4Clq undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome, such as temperature, solvent, and reaction time.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Applications De Recherche Scientifique
V9T3QZ4Clq has a wide range of scientific research applications, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.
Biology: It serves as a tool for studying biological pathways and mechanisms, particularly those involving JAK family proteins.
Industry: It is used in the development of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of V9T3QZ4Clq involves its interaction with JAK family proteins. By inhibiting these proteins, the compound can modulate various cellular pathways and processes. This inhibition can lead to therapeutic effects in diseases where JAK proteins play a critical role .
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to V9T3QZ4Clq include other JAK inhibitors such as tofacitinib, ruxolitinib, and baricitinib. These compounds share similar mechanisms of action but may differ in their chemical structures and specific inhibitory profiles.
Uniqueness
This compound stands out due to its unique chemical structure and specific inhibitory activity on JAK family proteins. This makes it a valuable compound for research and potential therapeutic applications.
Propriétés
Numéro CAS |
181272-10-6 |
|---|---|
Formule moléculaire |
C21H26ClN3O6S2 |
Poids moléculaire |
516.0 g/mol |
Nom IUPAC |
5-chloro-2-methoxy-N-[2-[4-(2-methoxyethoxy)-3-(methylcarbamothioylsulfamoyl)phenyl]ethyl]benzamide |
InChI |
InChI=1S/C21H26ClN3O6S2/c1-23-21(32)25-33(27,28)19-12-14(4-6-18(19)31-11-10-29-2)8-9-24-20(26)16-13-15(22)5-7-17(16)30-3/h4-7,12-13H,8-11H2,1-3H3,(H,24,26)(H2,23,25,32) |
Clé InChI |
HRGHDAQJEIQZCM-UHFFFAOYSA-N |
SMILES canonique |
CNC(=S)NS(=O)(=O)C1=C(C=CC(=C1)CCNC(=O)C2=C(C=CC(=C2)Cl)OC)OCCOC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



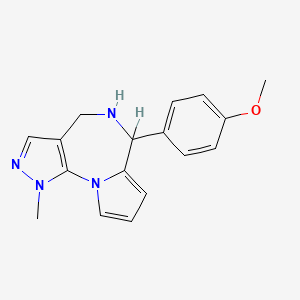
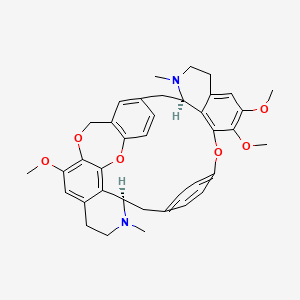
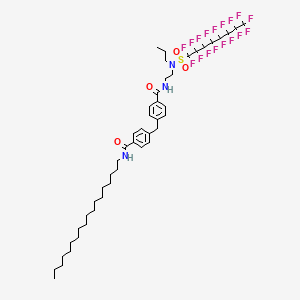
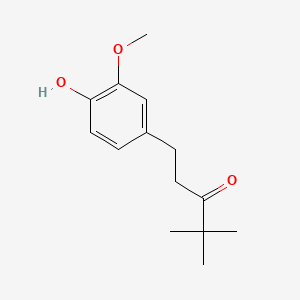
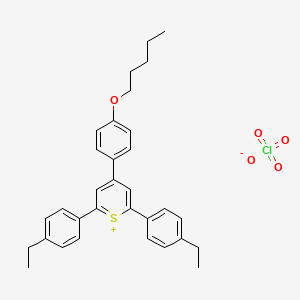
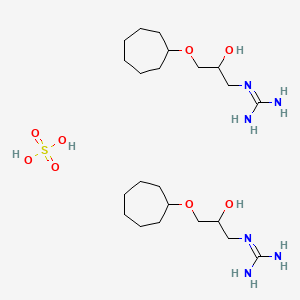
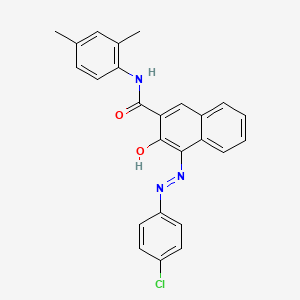
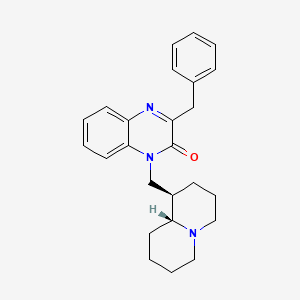

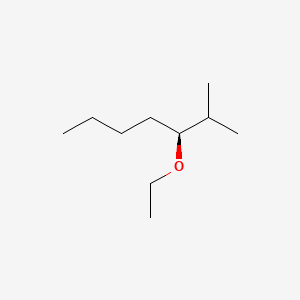
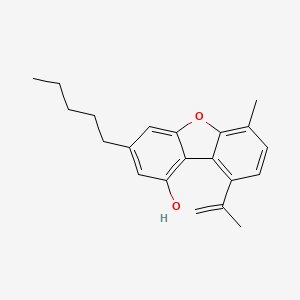
![acetic acid;10-methyl-1,3,8-triazatricyclo[7.4.0.02,7]trideca-2(7),3,5,8,10,12-hexaen-4-amine](/img/structure/B12776888.png)
